Metaldehyde

Descripción general

Descripción

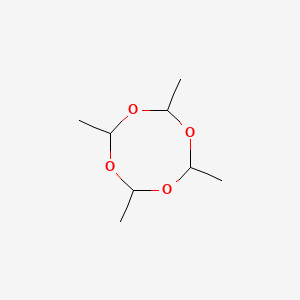

Metaldehyde is an organic compound with the chemical formula C8H16O4. It is primarily used as a pesticide against slugs and snails. This compound is the cyclic tetramer of acetaldehyde and was first discovered by von Liebig in 1835 . This compound is commonly found in slug pellets used to protect crops and is considered an emerging pollutant due to its frequent detection in surface water bodies .

Métodos De Preparación

Metaldehyde is synthesized by treating acetaldehyde with an acid catalyst, such as hydrogen bromide, under chilled conditions. This process yields this compound in moderate amounts along with the liquid trimer, paraldehyde . The reaction is reversible; upon heating to about 80°C, this compound and paraldehyde revert to acetaldehyde .

Análisis De Reacciones Químicas

Metaldehyde undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form acetaldehyde.

Thermal Decomposition: Upon heating, this compound decomposes back into acetaldehyde.

Common reagents and conditions used in these reactions include mineral acids for hydrolysis and controlled heating for thermal decomposition. The major product formed from these reactions is acetaldehyde.

Aplicaciones Científicas De Investigación

Molluscicide in Agriculture

Overview:

Metaldehyde is widely used in agriculture to manage molluscan pests that threaten crop yields. Its effectiveness is attributed to its neurotoxic properties, which disrupt normal physiological functions in these organisms.

Case Study: Contact Toxicity in Terrestrial Snails

A study investigated the contact toxicity of this compound against the white garden snail (Theba pisana). The median lethal dose (LD50) values were determined at different time intervals (24, 48, and 72 hours), revealing a dose-dependent relationship with significant biochemical impacts on enzyme activities such as acetylcholinesterase (AChE) and glutathione S-transferase (GST) .

| Time (h) | LD50 (μg/g BW) |

|---|---|

| 24 | 11.33 |

| 48 | 8.53 |

| 72 | 6.87 |

This study underscores the importance of understanding the biochemical mechanisms of this compound to optimize its use while minimizing environmental impact.

Toxicological Studies on Non-Target Organisms

Effects on Plants:

Research has demonstrated that this compound exerts toxic effects on non-target plant species, particularly through genotoxicity assays using Allium cepa (onion). The study found that increasing concentrations of this compound led to reduced germination rates and root elongation, with an effective concentration (EC50) value determined at 60.6 mg/L .

| Treatment Concentration (mg/L) | Germination Percentage (%) | Root Elongation Reduction (%) |

|---|---|---|

| Control | 100 | - |

| 20 | 94 | 23 |

| 40 | 88 | - |

| 100 | 75 | - |

| 200 | 50 | 72 |

This data indicates that this compound not only affects target mollusks but also poses risks to surrounding flora.

Innovative Application Methods

Baitchain System:

A novel method called "Baitchain" has been proposed for applying this compound more effectively. This system involves arranging this compound pellets on a cord, which can be tied around tree trunks to provide targeted control against mollusks while reducing environmental exposure .

Environmental Impact Studies

Degradation and Residue Analysis:

Studies have shown that this compound does not persist in the environment for long durations. For instance, research indicated that this compound levels in soil dropped below detection limits within nine days post-application, suggesting minimal long-term ecological impact when used appropriately .

Mecanismo De Acción

The mechanism of action of metaldehyde involves its rapid hydrolysis to acetaldehyde upon ingestion by mollusks. This hydrolysis causes the mollusk to produce excess mucus, leading to dehydration and ultimately death . This compound is also toxic to other organisms that ingest it, either directly or through poisoned prey .

Comparación Con Compuestos Similares

Metaldehyde is unique compared to other molluscicides due to its specific mode of action and chemical properties. Similar compounds include:

Paraldehyde: A liquid trimer of acetaldehyde, formed alongside this compound during synthesis.

Acetaldehyde: The primary product of this compound hydrolysis and decomposition.

This compound’s effectiveness as a molluscicide and its environmental persistence make it distinct from these related compounds.

Actividad Biológica

Metaldehyde is a widely used molluscicide primarily employed in agriculture to control pest populations, particularly slugs and snails. Its biological activity encompasses a range of toxicological effects on non-target organisms, including plants, mammals, and aquatic life. This article synthesizes recent research findings, case studies, and data regarding the biological effects of this compound.

This compound exerts its toxic effects through multiple pathways:

- Neurotoxicity : It disrupts neurotransmitter function, particularly affecting acetylcholine pathways, leading to paralysis in mollusks.

- Genotoxicity : Studies have shown that this compound can induce DNA damage and chromosomal aberrations in plant cells.

- Oxidative Stress : Exposure to this compound increases levels of reactive oxygen species (ROS), causing cellular damage.

1. Plant Studies

A significant study assessed the effects of this compound on Allium cepa (onion) using various concentrations (20 mg/L to 200 mg/L). Key findings include:

- Growth Inhibition : The effective concentration (EC50) for root elongation was determined to be 60.6 mg/L. Higher doses resulted in decreased mitotic index (MI) and increased micronucleus (MN) formation, indicating genotoxic effects.

- Cellular Damage : Observations included sticky chromosomes and unequal chromatin distribution, alongside increased malondialdehyde levels, suggesting oxidative stress.

| Concentration (mg/L) | Root Elongation (cm) | Mitotic Index (%) | Micronucleus Frequency (%) |

|---|---|---|---|

| Control | 10.5 | 30 | 0 |

| 20 | 8.0 | 24 | 17.90 ± 2.69 |

| 40 | 6.5 | 19 | 25.00 ± 3.10 |

| 100 | 4.0 | 15 | 35.50 ± 4.20 |

| 200 | 2.0 | 13 | 45.50 ± 2.90 |

These results indicate that this compound has a pronounced toxic effect on plant growth and cellular integrity .

2. Aquatic Life

Research on the apple snail (Pomacea canaliculata) revealed that exposure to this compound affects survival rates and enzyme activities:

- Survival Rates : Snails exposed to sub-lethal concentrations showed reduced survival over time.

- Histopathological Changes : Examination revealed significant damage to tissues, indicating that this compound poses risks to aquatic ecosystems .

Clinical Implications of this compound Poisoning

This compound is also associated with acute poisoning cases in humans, often from ingestion during suicide attempts or accidental exposure:

- Case Studies : A review of 21 cases from 1965 to 2021 highlighted that symptomatic patients frequently experienced gastrointestinal symptoms and neurological complications such as seizures.

- Risk Factors : Patients attempting suicide had a significantly higher risk of developing severe symptoms compared to those with accidental ingestion .

| Type of Ingestion | Symptomatic (%) | Seizures (%) | ICU Admission (%) | Hospitalization Duration (days) |

|---|---|---|---|---|

| Suicidal | 90 | 60 | 50 | 13.3 |

| Accidental | 45 | 18 | 9 | 2.9 |

These findings emphasize the need for careful monitoring and management of patients who have ingested this compound, particularly in cases of suspected suicide .

Environmental Impact

The application of this compound in agricultural settings raises concerns about its persistence in the environment and potential contamination of water supplies:

- Contamination Events : Studies have documented significant levels of this compound in surface waters following agricultural runoff, impacting drinking water quality .

- Degradation Pathways : Research into the degradation of this compound suggests that microbial action may play a role in reducing its environmental impact; however, further studies are needed to fully understand these processes .

Propiedades

IUPAC Name |

2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKDCARASOJPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(OC(OC(O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034715 | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

115 °C (sublimes) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

97 °F (36 °C) (closed cup) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The toxicologically active substance in metaldehyde intoxication is mainly the degradation product acetaldehyde, which is formed at a low pH in the stomach. Other toxic products are probably also formed. Acetaldehyde acts as a releasing factor for 5-hydroxytryptamine (5-HT) and noradrenaline (NA). It also competitively inhibits biogenic amine oxidation which, in turn, decreases 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of 5-HT by competitively inhibiting 5-HT-oxidation. Acetaldehyde also increases monoamine oxidase activity and decreases central serotonin levels ..., Its pesticidal action is due to contact with the foot of the mollusk, making it torpid and increasing the secretion of mucus leading to dehydration. | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder, Crystals | |

CAS No. |

9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaldehyde [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CI033VJYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246.2 °C (closed capillary) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does metaldehyde exert its molluscicidal effect?

A1: this compound primarily targets mucus cells in slugs and snails, causing irreversible damage. [] These cells are crucial for locomotion and survival in terrestrial molluscs. The rapid destruction of these cells leads to a loss of mucus production, hindering the slug's ability to move, feed, and ultimately survive. [, ]

Q2: Is acetaldehyde the primary toxic agent in this compound poisoning?

A2: While this compound can degrade into acetaldehyde, research suggests that this compound itself plays a more significant role in toxicity. [] Although acetaldehyde contributes to some toxic effects, studies show distinct differences in the symptoms and tissue concentrations of the two compounds. []

Q3: Does this compound affect the nervous system of molluscs?

A3: Yes, research suggests this compound disrupts the GABAergic system, particularly in the brain. [] Studies on the pond snail (Lymnaea stagnalis) demonstrated that both this compound and acetaldehyde increased firing activity and caused paroxysmal depolarizing shifts in neurons associated with feeding. [] This suggests a neurotoxic effect contributing to the observed symptoms like muscle spasms and uncoordinated movement. []

Q4: What is the molecular structure of this compound?

A4: this compound is a cyclic tetramer of acetaldehyde. This means four acetaldehyde molecules are linked together in a ring structure.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H16O4, and its molecular weight is 176.21 g/mol.

Q6: What factors influence the degradation rate of this compound?

A7: Several factors influence this compound degradation, including temperature, pH, and the presence of microorganisms. [, , ] Lower temperatures can significantly reduce its degradation rate. []

Q7: Are there any catalytic applications for this compound?

A8: While this compound is primarily known as a molluscicide, recent research has explored its degradation through advanced oxidation processes (AOPs) using photocatalysts like nitrogen-doped titanium dioxide coated graphene (NTiO₂/Gr). [] This approach shows promise for removing this compound from water, potentially addressing contamination issues.

Q8: Is there any research on modifying the structure of this compound to improve its efficacy or reduce its environmental impact?

A9: While the provided research doesn't delve into specific structural modifications, it highlights the discovery and characterization of this compound-degrading bacteria. [, ] These bacteria possess enzymes capable of breaking down this compound, offering a potential bioremediation approach. Understanding these enzymes' structure and function could pave the way for developing modified this compound molecules with improved biodegradability.

Q9: What are the symptoms of this compound poisoning in animals?

A10: Symptoms of this compound poisoning typically manifest within a few hours of ingestion and primarily affect the nervous system. [, ] Common signs include:

Q10: What is the toxicity of this compound to non-target organisms?

A11: Although considered relatively safe for mammals and some beneficial insects, this compound can be toxic to other wildlife, particularly dogs. [, , , ] Accidental ingestion of slug baits is a common cause of poisoning in dogs.

Q11: What are the environmental concerns associated with this compound use?

A13: The persistence of this compound in water sources, exceeding regulatory limits in some drinking water supplies, is a major environmental concern. [, ] Its presence in water bodies can pose risks to aquatic organisms and potentially impact human health through drinking water contamination.

Q12: What measures can be taken to mitigate the environmental impact of this compound?

A12: Several strategies can help minimize the environmental risks of this compound:

- Optimized application: Using the minimum effective dose and avoiding application before heavy rainfall can reduce runoff. []

- Alternative control methods: Exploring alternative slug and snail control methods, such as biological control agents or less persistent molluscicides, can minimize this compound reliance. [, , , ]

- Bioremediation: Utilizing the recently discovered this compound-degrading bacteria or their enzymes for bioremediation of contaminated water and soil holds promise for environmental cleanup. [, ]

Q13: How is this compound typically analyzed in environmental and biological samples?

A15: Gas chromatography (GC) coupled with various detectors, such as flame ionization detection (FID) [] or mass spectrometry (MS), [, ] is commonly used for this compound analysis. Sample preparation often involves extraction and cleanup steps to isolate this compound from complex matrices.

Q14: What are some challenges associated with the analysis of this compound?

A16: Analyzing this compound can be challenging due to its relatively high volatility. Special care is required during sample preparation and analysis to minimize losses. Additionally, this compound's presence in trace amounts in environmental samples necessitates highly sensitive and selective analytical techniques. []

Q15: What are some alternatives to this compound for slug and snail control?

A15: Several alternatives to this compound are available, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.